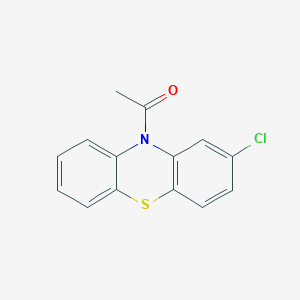

10H-Phenothiazine, 10-acetyl-2-chloro-

Beschreibung

Overview of Phenothiazine (B1677639) Core Scaffold in Drug Discovery and Development

The phenothiazine nucleus, a tricyclic structure with two benzene (B151609) rings linked by a sulfur and a nitrogen atom, is a privileged scaffold in drug development. researchgate.net Its inherent chemical properties have allowed for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities. researchgate.net These compounds are known to interact with various biological targets, leading to applications as antipsychotic, antihistaminic, antiemetic, and, more recently, as anticancer, antibacterial, and antiviral agents. mdpi.comnih.gov

The versatility of the phenothiazine scaffold lies in its ability to be readily functionalized at several positions, most notably at the C-2 position of the aromatic ring and the N-10 position of the central thiazine (B8601807) ring. doi.orgslideshare.net These modifications significantly influence the compound's electronic properties, lipophilicity, and three-dimensional conformation, thereby dictating its interaction with biological macromolecules and its resulting pharmacological profile. if-pan.krakow.pl The development of phenothiazine-based hybrids, where the core is linked to other pharmacophores, has further expanded its therapeutic potential. mdpi.com

Historical Context of Phenothiazine Derivatives in Biomedical Research

The journey of phenothiazine derivatives in medicine is a rich narrative that began with the synthesis of methylene (B1212753) blue in the late 19th century. mdpi.com Initially used as a dye, its therapeutic potential was later uncovered. However, the watershed moment for phenothiazines came in the 1950s with the discovery of chlorpromazine's antipsychotic effects, a finding that revolutionized the treatment of schizophrenia and other psychotic disorders. if-pan.krakow.pl

This discovery spurred extensive research into structure-activity relationships (SAR), leading to the development of a plethora of phenothiazine drugs with varying potencies and side-effect profiles. doi.org These derivatives have been instrumental in advancing our understanding of the central nervous system and the role of dopamine (B1211576) receptors in psychiatric conditions. if-pan.krakow.pl Over the decades, the research focus has broadened, with investigations into their utility in oncology and infectious diseases, demonstrating the enduring legacy and continued relevance of this chemical class. nih.gov

Structural Significance of N-10 Acetylation and C-2 Chlorination in Phenothiazine Analogues

The biological activity of phenothiazine derivatives is intricately linked to the nature and position of their substituents. The specific compound of interest, 10H-Phenothiazine, 10-acetyl-2-chloro- , possesses two key modifications: a chloro group at the C-2 position and an acetyl group at the N-10 position.

C-2 Chlorination: The substitution at the C-2 position of the phenothiazine ring is a well-established strategy for modulating antipsychotic activity. The presence of an electron-withdrawing group, such as chlorine, at this position generally enhances the neuroleptic potency of the compound. doi.orgif-pan.krakow.pl This is attributed to its influence on the conformation of the side chain at the N-10 position, which is crucial for dopamine receptor antagonism. slideshare.net Studies have shown that the anti-MDR (multidrug resistance) activity of phenothiazines also increases with a chloro substituent at the C-2 position. if-pan.krakow.pl Furthermore, the presence of a chlorine atom can impact other biological activities, including antifungal and cytotoxic effects. nih.govresearchgate.net

N-10 Acetylation: The substitution at the N-10 position has traditionally been an aminoalkyl side chain in most clinically used phenothiazines. ijrap.net The introduction of an acetyl group, as seen in 10H-Phenothiazine, 10-acetyl-2-chloro- , represents a significant structural departure. N-acylation of the phenothiazine ring has been explored in various contexts. For instance, some studies have shown that N-acyl derivatives can possess antifungal properties, with N-haloacetyl phenothiazines demonstrating notable activity. researchgate.net Conversely, other research has indicated that N-acylation did not lead to significant antimitotic activity in certain phenothiazine-ketone hybrids. mdpi.com The acetyl group at N-10 alters the electronic and steric properties of the molecule, potentially leading to novel biological activities or a different pharmacological profile compared to the classic phenothiazine drugs. For example, some N-acetyl phenothiazine derivatives have been investigated for their antioxidant properties. researchgate.net

Research Gaps and Motivations for Investigating 10H-Phenothiazine, 10-acetyl-2-chloro- and Its Derivatives

Despite the extensive research on phenothiazines, a significant knowledge gap exists concerning derivatives with an N-10 acetyl group, particularly in combination with a C-2 chloro substituent. Much of the historical and ongoing research has focused on phenothiazines bearing an aminoalkyl side chain at the N-10 position due to their proven antipsychotic efficacy.

The limited and sometimes conflicting data on N-acetylated phenothiazines highlight a clear motivation for further investigation. For instance, while some N-acyl derivatives show promise as antifungal agents, others lack significant activity in different assays. mdpi.comresearchgate.net This suggests that the biological effects of N-acetylation are highly context-dependent and warrant a more systematic exploration.

The compound 10H-Phenothiazine, 10-acetyl-2-chloro- itself can be viewed as a key starting material or synthon for the creation of more complex molecules. The synthesis of 10-(hetero/arylthio)acetyl-2-chlorophenothiazines, for example, utilizes a closely related precursor, indicating the potential of the chloroacetyl derivative as a versatile intermediate for generating novel compound libraries. nih.gov

Therefore, the primary motivations for investigating 10H-Phenothiazine, 10-acetyl-2-chloro- and its derivatives include:

Exploring Novel Biological Activities: To determine if the unique combination of N-10 acetylation and C-2 chlorination confers novel or enhanced biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, that differ from traditional phenothiazine drugs.

Development of New Therapeutic Leads: The potential for this compound to serve as a lead structure for the development of new therapeutic agents with improved efficacy or novel mechanisms of action.

Synthetic Utility: To leverage 10H-Phenothiazine, 10-acetyl-2-chloro- and its analogues as building blocks in the synthesis of more complex and potentially more potent medicinal compounds.

The systematic investigation of this specific phenothiazine derivative holds the promise of expanding the therapeutic utility of this remarkable scaffold and potentially yielding new chemical entities to address current healthcare challenges. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5828-42-2 |

|---|---|

Molekularformel |

C14H10ClNOS |

Molekulargewicht |

275.8 g/mol |

IUPAC-Name |

1-(2-chlorophenothiazin-10-yl)ethanone |

InChI |

InChI=1S/C14H10ClNOS/c1-9(17)16-11-4-2-3-5-13(11)18-14-7-6-10(15)8-12(14)16/h2-8H,1H3 |

InChI-Schlüssel |

RFWFCXLPBGQJPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 10h Phenothiazine, 10 Acetyl 2 Chloro

Synthetic Pathways to the Phenothiazine (B1677639) Core with C-2 Chlorination

The foundational step in synthesizing the target compound is the construction of the 2-chloro-10H-phenothiazine skeleton. This involves the formation of the tricyclic phenothiazine system with a chlorine atom specifically at the C-2 position.

Traditional Methods: The most established industrial method for synthesizing 2-chloro-10H-phenothiazine involves the cyclization of a diarylamine precursor. google.comgoogle.com A common route starts with the condensation of o-chlorobenzoic acid and m-chloroaniline to form 2-(3-chlorophenyl)amino benzoic acid. This intermediate is then subjected to a deacidification reaction, often catalyzed by iron powder at high temperatures (160–180°C), to yield m-chlorodiphenylamine. google.com The final step is the cyclization of m-chlorodiphenylamine with elemental sulfur. google.comgoogle.com This reaction, known as the Bernthsen synthesis, is typically catalyzed by a small amount of iodine at temperatures ranging from 110°C to 172°C, leading to the formation of the 2-chloro-10H-phenothiazine ring system. google.comgoogle.com

Another widely used laboratory-scale technique is the Smiles rearrangement. nih.gov This method involves the reaction of 2-aminobenzenethiol with a substituted 2-chloro-1-nitrobenzene derivative, followed by acetylation and subsequent intramolecular rearrangement to yield the desired 2-substituted phenothiazine. nih.gov

Green Chemistry Approaches: In an effort to develop more environmentally benign synthetic protocols, recent research has focused on alternative methods. Transition-metal-free synthesis has emerged as a greener alternative, avoiding the use of potentially toxic and expensive metal catalysts. lookchem.com One such approach involves the reaction of S-2-acetamidophenyl ethanethioate with ortho-dihaloarenes. lookchem.com

Furthermore, sonication has been explored as a green chemistry tool to accelerate phenothiazine synthesis. nih.gov Ultrasound-assisted reactions can significantly reduce reaction times from hours to minutes and may allow for the use of less harsh conditions or greener solvents, resulting in comparable or even improved yields compared to traditional stirring methods. nih.gov

Optimizing the synthesis of 2-chloro-10H-phenothiazine is crucial for its use as a chemical intermediate. In the traditional sulfur cyclization method, key parameters influencing yield and purity include reaction temperature, catalyst concentration, and reaction time. For instance, a patented process describes a two-step method starting from 2-(3-chlorophenyl)-amino benzoic acid with a total molar yield exceeding 70% and a final product purity of over 99.7%. google.com The process involves a decarboxylation step at 170°C followed by a cyclization with sulfur and an iodine catalyst, with temperatures slowly increased to 150°C and held for several hours. google.com Another protocol specifies heating the mixture of m-chlorodiphenylamine and sulfur up to 168-172°C to drive the reaction to completion, with the removal of hydrogen sulfide (B99878) gas under reduced pressure. google.com

The table below summarizes typical reaction conditions for the synthesis of 2-chloro-10H-phenothiazine via the sulfur cyclization of m-chlorodiphenylamine.

Table 1: Synthesis Conditions for 2-Chloro-10H-phenothiazine

| Precursor | Reagents | Catalyst | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| m-chlorodiphenylamine | Sulfur | Iodine | 110-150 | 80.8% | google.com |

| m-chlorodiphenylamine | Sulfur | Iodine | 120 to 168-172 | Not specified | google.com |

Strategies for N-10 Acetylation

Once the 2-chloro-10H-phenothiazine core is obtained, the next step is the introduction of an acetyl group at the N-10 position.

The acetylation of the secondary amine at the N-10 position of the phenothiazine ring is a common transformation. This is typically achieved through an acylation reaction using an appropriate acetylating agent. A general method involves reacting the phenothiazine substrate with an acyl chloride, such as acetyl chloride or chloroacetyl chloride, in an inert solvent. chemicalbook.comnahrainuniv.edu.iqresearchgate.net For example, 10H-phenothiazine can be N-acylated by reacting it with chloroacetyl chloride in dry benzene (B151609) in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nahrainuniv.edu.iq Similarly, the reaction can be performed in toluene. chemicalbook.com The resulting product, in that case, is an N-chloroacetyl derivative, but the principle applies directly to the synthesis of the N-acetyl compound by using acetyl chloride instead.

When acylating a phenothiazine ring, regioselectivity is a key consideration. The phenothiazine nucleus has two main sites susceptible to electrophilic attack: the nitrogen atom (N-10) and the electron-rich aromatic carbon atoms (primarily C-2, C-3, C-7, and C-8).

N-Acylation: The reaction of a phenothiazine with an acyl chloride, typically in the presence of a non-Lewis acidic base (like triethylamine or pyridine) or simply by heating in a suitable solvent, leads selectively to N-acylation. nahrainuniv.edu.iq The nitrogen atom's lone pair is readily available for nucleophilic attack on the acyl chloride's carbonyl carbon.

C-Acylation: In contrast, Friedel-Crafts acylation, which employs a Lewis acid catalyst such as aluminum chloride (AlCl₃), directs the electrophilic substitution to the aromatic ring. researchgate.net This can lead to a mixture of products or selective C-acylation depending on the conditions and the existing substituents on the phenothiazine ring. A common strategy to achieve C-2 acylation is to first perform an N-acylation, then a Friedel-Crafts reaction, followed by the deacylation of the N-10 position. researchgate.net

For the synthesis of 10H-Phenothiazine, 10-acetyl-2-chloro-, the starting material is already chlorinated at the C-2 position. Therefore, the primary challenge is to achieve selective acetylation at the N-10 position without promoting further reactions on the aromatic rings. This is reliably accomplished by using acetyl chloride, with or without a base, and avoiding Lewis acid catalysts.

Table 2: Conditions for N-10 Acylation of Phenothiazines

| Starting Material | Acylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 10H-phenothiazine | Chloroacetyl chloride | Toluene | Heat to 80°C | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethanone | chemicalbook.com |

| Phenothiazine | Chloroacetyl chloride | Dry Benzene | Reflux with triethylamine | N10-(chloro acetyl) phenothiazine | nahrainuniv.edu.iq |

| 2-acetamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide | (Internal cyclization and acetylation) | N,N-dimethylformamide | Reflux with K₂CO₃ | 10-acetyl-2-(trifluoromethyl)phenothiazine | google.com |

Advanced Derivatization of 10H-Phenothiazine, 10-acetyl-2-chloro-

10H-Phenothiazine, 10-acetyl-2-chloro- serves as a synthon for more complex molecules. The existing functional groups—the acetyl group, the chlorinated aromatic ring, and the phenothiazine core itself—offer multiple avenues for derivatization.

The acetyl group at the N-10 position is a key handle for modification. While the N-acetyl group itself is relatively stable, related N-chloroacetyl phenothiazines are known to be reactive. For example, N10-(chloroacetyl) phenothiazine readily reacts with nucleophiles like hydrazine (B178648) hydrate (B1144303) or thiosemicarbazide (B42300) to form new heterocyclic systems attached to the phenothiazine nitrogen via an acetyl linker. nahrainuniv.edu.iq This suggests that the methyl group of the N-acetyl moiety in the title compound could potentially be functionalized, for instance, through alpha-halogenation followed by nucleophilic substitution, to introduce a wide variety of side chains.

Furthermore, the Perkow reaction offers another route for derivatization. The reaction of 2-chloroacetyl-10-acetylphenothiazine with trialkyl phosphites yields 10-acetyl-2-(dialkoxy phosphinyl oxyvinyl) phenothiazine, demonstrating that the acetyl group can be transformed into other functional moieties. researchgate.net

The C-2 chlorine atom also represents a site for potential modification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Such reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds, although this may require careful optimization to avoid side reactions involving the sulfur atom or the N-H bond if the acetyl group were to be removed. The derivatization of the N-10 position with various alkyl chains is a well-established strategy for modifying the properties of phenothiazines. nih.govchemicalbook.com

Table 3: Examples of Derivatization Reactions of N-Acyl Phenothiazines

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N10-(chloroacetyl) phenothiazine | Hydrazine hydrate | Nucleophilic Substitution | Hydrazine derivative | nahrainuniv.edu.iq |

| N10-(chloroacetyl) phenothiazine | Thiosemicarbazide | Nucleophilic Substitution | Thiosemicarbazide derivative | nahrainuniv.edu.iq |

| 2-chloroacetyl-10-acetylphenothiazine | Trialkyl phosphites | Perkow Reaction | Vinyl phosphate (B84403) derivative | researchgate.net |

| 2-Chlorophenothiazine (B30676) | 1-Bromo-3-chloropropane, NaH | N-Alkylation | N-propyl chloride derivative | chemicalbook.com |

Functionalization at Other Positions of the Phenothiazine Ring System

The introduction of new functional groups onto the phenothiazine core, beyond the N-10 and C-2 positions, is a critical step in the development of novel derivatives. The inherent reactivity of the phenothiazine ring system allows for electrophilic substitution reactions, with the regioselectivity being dictated by the existing substituents.

The N-acetyl group is a deactivating group, pulling electron density away from the aromatic rings through resonance. Similarly, the chloro group at the C-2 position is also deactivating due to its inductive effect, although it possesses weak resonance-donating capabilities. youtube.comlibretexts.orglibretexts.org In electrophilic aromatic substitution, the directing influence of these substituents is paramount. The nitrogen of the phenothiazine ring is a powerful ortho, para-director. However, acylation of the nitrogen mitigates this effect. The chloro substituent is an ortho, para-director. Therefore, electrophilic attack is anticipated to occur at positions ortho and para to the activating sulfide bridge and ortho to the chloro group, namely the C-1, C-3, and C-7 positions.

A prominent example of such functionalization is the Vilsmeier-Haack reaction . This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. sigmaaldrich.comnih.govijpcbs.com While specific studies on the Vilsmeier-Haack reaction of 10-acetyl-2-chloro-10H-phenothiazine are not extensively documented, studies on related N-alkyl phenothiazines have shown that formylation occurs at the C-3 position. nih.gov Given the directing effects of the substituents in 10-acetyl-2-chloro-10H-phenothiazine, it is plausible that formylation would also preferentially occur at the C-3 position.

Another potential avenue for functionalization is the Friedel-Crafts acylation . This reaction introduces an acyl group at an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.govorganic-chemistry.org The deactivating nature of the N-acetyl and 2-chloro groups would necessitate harsh reaction conditions, which could also lead to deacetylation at the N-10 position.

Synthesis of Hybrid Molecules Incorporating the 10-acetyl-2-chloro-10H-phenothiazine Moiety

The synthesis of hybrid molecules, which combine the phenothiazine scaffold with other pharmacologically active moieties, is a widely explored strategy in drug discovery. The 10-acetyl-2-chloro-10H-phenothiazine core can be elaborated to create such hybrids, primarily through reactions involving the acetyl group or by introducing other reactive handles.

A key reaction for this purpose is the Claisen-Schmidt condensation to form chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. libretexts.orgnih.gov A general approach involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base. While direct use of 10-acetyl-2-chloro-10H-phenothiazine in this reaction is not explicitly detailed, a closely related synthesis starts with 2-acetylphenothiazine. nih.govnih.gov This can be N-alkylated and then subjected to Claisen-Schmidt condensation. A similar pathway could be envisioned for the 2-chloro analogue.

Another important class of hybrid molecules are Schiff bases . These are formed by the condensation of a primary amine with an aldehyde or ketone. pnrjournal.comresearchgate.netresearchgate.net The acetyl group of 10-acetyl-2-chloro-10H-phenothiazine can be a precursor to a reactive carbonyl or amino group, enabling the formation of Schiff base hybrids. For instance, reduction of the acetyl group to an ethylamine, followed by reaction with a substituted aldehyde, would yield a phenothiazine-based Schiff base.

The following table outlines a representative synthetic approach for the derivatization of a related phenothiazine, which can be conceptually applied to 10-acetyl-2-chloro-10H-phenothiazine.

Interactive Data Table: Synthesis of Chalcone-Based Phenothiazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Acetylphenothiazine | Dodecyl iodide | Potassium carbonate, TBAI, Toluene/Water | 1-(10-Dodecylphenothiazin-2-yl)ethan-1-one | nih.gov |

| 1-(10-Dodecylphenothiazin-2-yl)ethan-1-one | Substituted Aromatic Aldehyde | Ethanolic NaOH | 1-(10-Dodecylphenothiazin-2-yl)-3-(aryl)prop-2-en-1-one | nih.gov |

Byproduct Control and Mitigation Strategies in Derivatization Reactions

The efficiency and selectivity of derivatization reactions are often hampered by the formation of unwanted byproducts. In the context of 10-acetyl-2-chloro-10H-phenothiazine, several side reactions can be anticipated, and strategies to mitigate them are crucial for achieving high yields of the desired products.

During electrophilic substitution reactions such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation, the primary challenge is controlling the regioselectivity. The formation of isomeric products can complicate purification. The relative directing strengths of the substituents play a key role. In cases with multiple activating positions, a mixture of products is likely. Careful optimization of reaction conditions, including temperature, reaction time, and the choice of Lewis acid, can help to favor the formation of a single isomer. For instance, in Friedel-Crafts acylation, the use of milder Lewis acids or carrying out the reaction at lower temperatures can enhance selectivity. sigmaaldrich.comgoogle.comlibretexts.org

Another significant side reaction is the potential for N-deacetylation . The acetyl group at the N-10 position can be susceptible to cleavage under either acidic or basic conditions used in subsequent reaction steps. For example, the harsh conditions of a Friedel-Crafts acylation or the basic conditions of a Claisen-Schmidt condensation could lead to the removal of the acetyl group, resulting in the formation of 2-chloro-10H-phenothiazine as a byproduct. To mitigate this, the use of milder reaction conditions and careful control of pH are essential. Protecting group strategies could also be employed, although this adds extra steps to the synthetic sequence.

In reactions like the Vilsmeier-Haack reaction, diformylation can occur, particularly with highly activated substrates or with an excess of the Vilsmeier reagent. researchgate.net While the deactivating nature of the substituents on the target molecule makes this less likely, it remains a possibility that needs to be monitored, typically by chromatographic analysis of the reaction mixture.

The following table summarizes potential byproducts and mitigation strategies.

Interactive Data Table: Byproduct Control in Derivatization Reactions

| Reaction Type | Potential Byproduct(s) | Mitigation Strategy |

|---|---|---|

| Electrophilic Aromatic Substitution | Regioisomers | Optimization of reaction conditions (temperature, catalyst), use of milder reagents. |

| Various Reactions | N-deacetylated phenothiazine | Use of milder reaction conditions, careful pH control, shorter reaction times. |

| Vilsmeier-Haack Reaction | Di-formylated products | Stoichiometric control of the Vilsmeier reagent, monitoring reaction progress. |

| Friedel-Crafts Acylation | Poly-acylated products, resinous materials | Use of a deactivating solvent, stoichiometric control of reactants and catalyst. google.com |

Molecular Structure, Conformation, and Spectroscopic Analysis of 10h Phenothiazine, 10 Acetyl 2 Chloro

Computational Molecular Modeling and Conformational Analysis

Computational chemistry provides profound insights into the three-dimensional structure and electronic landscape of 10H-Phenothiazine, 10-acetyl-2-chloro-. These theoretical approaches are essential for understanding its conformational preferences and predicting its reactivity.

Density Functional Theory (DFT) Calculations for Ground-State Geometries

The central thiazine (B8601807) ring of phenothiazine (B1677639) is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. The degree of this folding is a critical structural parameter. DFT calculations for related N-acetylated phenothiazines suggest that the introduction of the acetyl group significantly influences this geometry. researchgate.net The optimized structure of 10H-Phenothiazine, 10-acetyl-2-chloro- would be expected to exhibit this non-planar tricyclic core.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 10H-Phenothiazine, 10-acetyl-2-chloro- Note: The following values are representative estimations based on published data for structurally similar phenothiazine derivatives and are intended for illustrative purposes.

| Parameter | Description | Predicted Value |

| Butterfly Angle | Dihedral angle between the two benzene (B151609) rings | ~145° - 155° |

| C-S Bond Lengths | Carbon-Sulfur bonds in the central ring | ~1.77 Å |

| C-N Bond Lengths | Carbon-Nitrogen bonds in the central ring | ~1.42 Å |

| N-C(O) Bond Length | Bond between the nitrogen and carbonyl carbon | ~1.38 Å |

| C=O Bond Length | Carbonyl double bond of the acetyl group | ~1.23 Å |

| C-Cl Bond Length | Carbon-Chlorine bond at the 2-position | ~1.75 Å |

Molecular Mechanics and Semi-Empirical Methods for Conformational Preferences

Before undertaking computationally intensive DFT calculations, the vast conformational space of a flexible molecule like a phenothiazine derivative is often initially explored using less demanding methods. Molecular Mechanics (MM) and semi-empirical methods are employed to perform a broad conformational search. These techniques rapidly evaluate the energies of numerous possible conformations to identify low-energy structures. The most stable conformers identified through these preliminary scans are then selected as starting points for more accurate geometry optimization using DFT. This hierarchical approach ensures that the global energy minimum, representing the most stable ground-state conformation, is located efficiently.

Influence of 10-acetyl and 2-chloro Substituents on Phenothiazine Butterfly Conformation

The defining structural feature of the phenothiazine skeleton is its butterfly-like fold along the N···S axis. The substituents at the nitrogen (10-position) and on the aromatic rings play a crucial role in modulating this conformation.

The 10-acetyl group is an amide functionality with a planar geometry due to the resonance between the nitrogen lone pair and the carbonyl group. This planarity restricts the inversion of the nitrogen atom, which is a low-energy process in the unsubstituted 10H-phenothiazine. The steric bulk and electronic nature of the acetyl group also influence the orientation of the substituent relative to the tricyclic system, which can exist in quasi-axial or quasi-equatorial conformations. mdpi.org Furthermore, the acetyl group is an electron-withdrawing group, which affects the electronic density on the nitrogen and the adjacent rings.

Theoretical Predictions of Electronic Structure and Reactivity

DFT calculations are also instrumental in predicting the electronic properties and chemical reactivity of 10H-Phenothiazine, 10-acetyl-2-chloro-. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netnepjol.info For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Regions of positive potential (blue) would be expected near the hydrogen atoms, indicating their acidic character.

Table 2: Illustrative Predicted Electronic Properties for 10H-Phenothiazine, 10-acetyl-2-chloro- Note: These values are representative estimations based on DFT calculations of similar compounds.

| Property | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 3.0 - 4.0 Debye |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the experimental verification of the molecular structure determined through computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional (2D) NMR experiments, would provide definitive confirmation of the structure of 10H-Phenothiazine, 10-acetyl-2-chloro-.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.

Acetyl Protons: A sharp singlet corresponding to the three methyl protons (CH₃) would appear in the upfield region, typically around δ 2.2-2.4 ppm.

Aromatic Protons: The seven aromatic protons would produce a complex series of multiplets in the downfield region (approximately δ 7.0-8.0 ppm). The protons on the unsubstituted ring would likely appear as two doublets and two triplets. The protons on the chloro-substituted ring would show a different pattern, likely consisting of a doublet for H-1, a doublet of doublets for H-3, and a doublet for H-4, with coupling constants reflecting their ortho and meta relationships.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The signal for the carbonyl carbon (C=O) of the acetyl group is expected to be the most downfield, typically in the range of δ 168-170 ppm.

Methyl Carbon: The acetyl methyl carbon (CH₃) would appear as a single peak in the upfield region, around δ 22-24 ppm.

Aromatic Carbons: Twelve distinct signals are expected for the aromatic carbons. The carbon bearing the chloro group (C-2) would be significantly deshielded. The other carbons would appear in the typical aromatic region of δ 115-145 ppm.

2D NMR: To unambiguously assign each proton and carbon signal, 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons and for connecting the different fragments of the molecule, for instance, by observing a correlation from the acetyl methyl protons to the carbonyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 10H-Phenothiazine, 10-acetyl-2-chloro- Note: These are estimated chemical shifts in ppm, relative to TMS, based on known substituent effects and data from related compounds. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |

| 1 | ~128.5 | ~7.6 | d |

| 2 | ~132.0 | - | - |

| 3 | ~127.8 | ~7.4 | dd |

| 4 | ~127.5 | ~7.5 | d |

| 4a | ~134.5 | - | - |

| 5a | ~126.0 | - | - |

| 6 | ~127.0 | ~7.3 | t |

| 7 | ~127.2 | ~7.4 | t |

| 8 | ~123.0 | ~7.2 | d |

| 9 | ~118.0 | ~7.9 | d |

| 9a | ~142.0 | - | - |

| 10a | ~143.5 | - | - |

| C=O | ~169.0 | - | - |

| CH₃ | ~23.0 | ~2.3 | s |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For 10H-Phenothiazine, 10-acetyl-2-chloro-, the spectra would be characterized by vibrations corresponding to the phenothiazine core, the acetyl group, and the chloro-substituent.

The IR spectrum of phenothiazine derivatives typically shows a characteristic N-H stretching band in the region of 3300–3450 cm⁻¹ if the nitrogen at position 10 is unsubstituted. researchgate.net However, in the case of 10-acetyl-phenothiazine, this band would be absent, and instead, a strong carbonyl (C=O) stretching vibration from the acetyl group would be prominent. This C=O stretch is expected to appear in the range of 1660-1700 cm⁻¹. Research on other N-acylphenothiazine derivatives has shown characteristic bands in these regions. nih.gov

The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region, while the aromatic C=C stretching vibrations typically appear between 1450 and 1600 cm⁻¹. The presence of the chloro-substituent on the aromatic ring will also give rise to a C-Cl stretching vibration, typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the phenothiazine ring system would be particularly evident in the Raman spectrum. Studies on phenothiazine and its radical cations have utilized resonance Raman spectroscopy to probe the vibrational modes of the heterocyclic core. rsc.org

Table 1: Predicted Infrared and Raman Active Vibrational Modes for 10H-Phenothiazine, 10-acetyl-2-chloro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Acetyl Group | C=O Stretch | 1660 - 1700 | IR (strong), Raman (moderate) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | IR (moderate), Raman (strong) |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | IR (variable), Raman (strong) |

| Chloro-substituent | C-Cl Stretch | 600 - 800 | IR (strong), Raman (moderate) |

| Phenothiazine Core | Ring Vibrations | Various | IR and Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 10H-Phenothiazine, 10-acetyl-2-chloro-, the molecular weight is 275.75 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 275. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 277 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic for compounds containing one chlorine atom. libretexts.org

The fragmentation of N10-substituted phenothiazines is often characterized by the stability of the phenothiazine ring system. nih.gov The primary fragmentation pathways for 10H-Phenothiazine, 10-acetyl-2-chloro- would likely involve the cleavage of the acetyl group. A common fragmentation would be the loss of the acetyl radical (CH₃CO•), leading to the formation of a stable 2-chlorophenothiazine (B30676) cation at m/z 232. Another significant fragmentation pathway could be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to 2-chlorophenothiazine at m/z 233. nist.govnih.gov

Further fragmentation of the 2-chlorophenothiazine ring could occur, but these fragments would likely be of lower intensity. The fragmentation of the phenothiazine core itself can lead to the loss of sulfur or other ring cleavages.

Table 2: Predicted Mass Spectrometry Fragmentation for 10H-Phenothiazine, 10-acetyl-2-chloro-

| m/z | Ion/Fragment | Description |

| 275/277 | [M]⁺ | Molecular ion peak (with M+2 isotope peak for Cl) |

| 232 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 233 | [M - CH₂CO]⁺ | Loss of ketene |

| 198 | [C₁₂H₈NS]⁺ | 2-Chlorophenothiazine fragment after loss of Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of phenothiazine derivatives is characterized by several absorption bands corresponding to π-π* and n-π* transitions. nih.gov For 10H-Phenothiazine, 10-acetyl-2-chloro-, the spectrum is expected to show characteristic absorptions influenced by the phenothiazine tricycle, the acetyl group, and the chlorine substituent.

Phenothiazine itself exhibits absorption maxima around 252 nm and 316 nm. nih.gov The introduction of an acetyl group at the N-10 position generally causes a hypsochromic (blue) shift in the absorption bands compared to the unsubstituted phenothiazine. nih.gov The chlorine atom at the 2-position, being an auxochrome, is expected to cause a bathochromic (red) shift and potentially an increase in the molar absorptivity.

A study on a phenothiazine-derived chalcone (B49325) reported an intense absorption in the UV region, highlighting the strong chromophoric nature of the phenothiazine system. ubbcluj.ro Therefore, 10H-Phenothiazine, 10-acetyl-2-chloro- is predicted to have strong absorption bands in the UV region, likely with maxima between 230-280 nm and a lower energy band around 300-330 nm.

Table 3: Predicted UV-Vis Absorption Maxima for 10H-Phenothiazine, 10-acetyl-2-chloro-

| Transition Type | Predicted λmax (nm) | Chromophore |

| π-π | 230 - 280 | Phenothiazine ring system |

| n-π / π-π* | 300 - 330 | Phenothiazine ring system and acetyl group |

Crystallographic Insights from Related Phenothiazine Derivatives

Analysis of Dihedral Angles and Central Ring Conformations

The phenothiazine ring system is not planar but adopts a folded or "butterfly" conformation along the N-S axis. The degree of this folding is described by the dihedral angle between the two benzene rings. For the parent phenothiazine, this dihedral angle is reported to be around 21.5°. acs.org

Intermolecular Interactions and Crystal Packing Phenomena

The crystal packing of phenothiazine derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgrsc.org In the absence of strong hydrogen bond donors in 10H-Phenothiazine, 10-acetyl-2-chloro-, the crystal packing is likely to be dominated by C-H···O interactions involving the acetyl carbonyl group and C-H···π interactions.

Structure Activity Relationship Sar Studies of 10h Phenothiazine, 10 Acetyl 2 Chloro and Analogues

Influence of the 10-Acetyl Group on Biological Activity Profiles

The substitution at the N-10 position of the phenothiazine (B1677639) ring is a critical determinant of its pharmacological properties. The introduction of an acetyl group (N-acetylation) creates an N-acylphenothiazine, which can modulate interactions with biological targets compared to its N-H or N-alkyl counterparts.

The N-acyl group, such as the 10-acetyl moiety, significantly influences the enzyme-inhibiting capabilities of phenothiazine derivatives. Research has shown that while N-acylation of the phenothiazine ring did not lead to significant antimitotic activity, related ketone-hybrids have demonstrated potent inhibition of tubulin polymerization and farnesyltransferase (FTase). nih.gov For instance, certain phenothiazine-ketones have been identified as notable tubulin polymerization inhibitors, with one compound, in particular, showing a profound antitumor effect by inhibiting cell proliferation at low nanomolar concentrations. nih.gov

Systematic studies on N-acyl substituted phenothiazines have revealed their potential as antimicrobial agents. nih.gov The nature of the acyl group and other substituents on the phenothiazine core collectively determine the potency and spectrum of activity against various bacterial and fungal strains. nih.gov

In the context of other enzymes, the phenothiazine scaffold has been identified as a favorable "cap group" for potent and selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov While many successful inhibitors feature N-alkylation rather than N-acylation, these studies underscore the importance of the substituent at the N-10 position in orienting the molecule within the enzyme's active site. nih.gov It is important to note that the 10-acetyl group can be susceptible to hydrolysis, which may lead to the formation of the corresponding phenothiazine as a degradation product. nih.gov This chemical property could imply that some N-acetylated compounds may act as prodrugs, releasing the active phenothiazine species in vivo.

Table 1: Enzyme Inhibition by N-Substituted Phenothiazine Analogues

| Compound Class | Target Enzyme | Activity Noted | Citation |

| Phenothiazine-Ketones | Tubulin Polymerization | Significant inhibition | nih.gov |

| Phenothiazine-Ketones | Farnesyltransferase (FTase) | Inhibition observed | nih.gov |

| N-Acylphenothiazines | Various bacterial/fungal enzymes | Promising antibacterial and antifungal activity | nih.gov |

| Phenothiazine-based hydroxamic acids | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibition (nanomolar range) | nih.gov |

Substituents on the phenothiazine nucleus are crucial for receptor binding affinity. Studies on the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) demonstrate that phenothiazine-class antipsychotics inhibit receptor function with widely varying potencies, which are dictated by their substitution patterns. nih.gov Unsubstituted phenothiazine showed no significant effect, whereas derivatives with substituents at the C-2 and N-10 positions were potent inhibitors. nih.gov

For example, fluphenazine (B1673473), which has a piperazine-containing alkyl chain at N-10 and a trifluoromethyl group at C-2, is a strong inhibitor of acetylcholine-induced currents with an IC₅₀ value of 3.8 µM. nih.gov Chlorpromazine (B137089), with a dimethylaminopropyl chain at N-10 and a chloro group at C-2, is also an effective inhibitor (IC₅₀ = 10.6 µM). nih.gov These findings suggest that the nature of the N-10 substituent is a key factor in modulating binding affinity. Fluphenazine's inhibitory action was found to be competitive with acetylcholine, as it could be reversed by increasing the agonist concentration, and it directly inhibited the binding of a selective radioligand to the receptor. nih.gov This highlights that substitutions can directly impact ligand engagement at the receptor's binding site.

Table 2: Inhibition of α7-Nicotinic Acetylcholine Receptor by Phenothiazine Derivatives

| Compound | N-10 Substituent | C-2 Substituent | IC₅₀ (µM) | Citation |

| Fluphenazine | -(CH₂)₃-N(CH₂CH₂)₂NCH₂CH₂OH | -CF₃ | 3.8 | nih.gov |

| Thioridazine | -(CH₂)₂-(C₅H₁₀NSCH₃) | -SCH₃ | 5.8 | nih.gov |

| Triflupromazine | -(CH₂)₃N(CH₃)₂ | -CF₃ | 6.1 | nih.gov |

| Chlorpromazine | -(CH₂)₃N(CH₃)₂ | -Cl | 10.6 | nih.gov |

| Promazine | -(CH₂)₃N(CH₃)₂ | -H | 18.3 | nih.gov |

| Phenothiazine | -H | -H | No significant effect | nih.gov |

Impact of the 2-Chloro Substituent on Pharmacological Efficacy

The presence and position of a halogen on the phenothiazine ring are well-established modulators of pharmacological activity. The 2-chloro substituent in 10H-Phenothiazine, 10-acetyl-2-chloro- is expected to significantly influence its molecular interactions and bioavailability.

The chlorine atom at the C-2 position impacts the molecule's properties through both steric and electronic effects. Electronically, chlorine is an electron-withdrawing group, which alters the electron distribution across the phenothiazine ring system. This can affect the pKa of the molecule and its ability to participate in charge-transfer interactions or hydrogen bonding with biological targets.

Research has demonstrated that halogenation at the C-2 position is a key feature for the antimicrobial properties of some phenothiazines. nih.gov In studies of FTase inhibitors, p-chloro substitution on an associated phenyl ring was found to improve the compound's inhibitory activity. nih.gov Conversely, in other contexts, such as certain HDAC6 inhibitors, the addition of a chlorine atom at position 3 resulted in a slight loss of selectivity. nih.gov This indicates that the electronic and steric contributions of chlorine are highly context-dependent, influencing binding affinity and selectivity based on the specific topology of the target's binding pocket.

Quantitatively, replacing a hydrogen atom with a chlorine atom enhances the free energy of the molecule's partitioning into a lipid membrane by approximately -1.3 kJ mol⁻¹. researchgate.netnih.gov This increased affinity for lipidic environments is a direct result of the electronic and steric changes imparted by the halogen.

Bioavailability is a complex property influenced by a molecule's ability to cross biological membranes. Halogenation is a common strategy in drug design to enhance membrane binding and permeation. researchgate.netnih.gov The introduction of a chlorine atom at the C-2 position of phenothiazine analogues increases the molecule's lipophilicity.

Structure-Activity Relationships of Diverse 10H-Phenothiazine, 10-acetyl-2-chloro- Derivatives

The core structure of 10H-Phenothiazine, 10-acetyl-2-chloro- serves as a scaffold for a wide array of derivatives with diverse biological activities. The SAR of this class of compounds is complex, with activity being dependent on the specific combination of substituents at the N-10 position, the C-2 position, and elsewhere on the tricyclic ring. nih.govmdpi.com

By modifying the N-10 acetyl group to other N-acyl or N-alkyl moieties and altering or replacing the C-2 chloro substituent, researchers have developed phenothiazine derivatives with a range of therapeutic potentials, including anticancer, antimicrobial, and neuroleptic activities. nih.govnih.govresearchgate.net For example, SAR analyses of phenothiazine derivatives as ferroptosis inhibitors led to the discovery of a potent compound with an EC₅₀ value in the sub-micromolar range, highlighting the potential for these derivatives in treating conditions like ischemic stroke. nih.gov

The development of hybrid molecules, where the phenothiazine scaffold is combined with other pharmacophores, has yielded compounds with improved efficacy and the ability to interact with multiple targets. nih.gov The substitution pattern dictates the ultimate biological effect; for example, while some derivatives are potent enzyme inhibitors, others exhibit high affinity for specific neurotransmitter receptors. nih.govnih.gov The versatility of the phenothiazine system, combined with the modulating effects of its substituents, makes it a privileged scaffold in medicinal chemistry. nih.govmdpi.com

Systematic Substitution Effects on Biological Efficacy and Selectivity

The biological efficacy and selectivity of phenothiazine analogues are profoundly influenced by the nature and position of substituents on the tricyclic core and the side chain at the N-10 position. doi.orgif-pan.krakow.pl For 10H-Phenothiazine, 10-acetyl-2-chloro-, the chloro group at the C-2 position and the acetyl group at the N-10 position are critical determinants of its activity.

The presence of an electronegative substituent at the C-2 position is a well-established requirement for significant biological activity in many classes of phenothiazine drugs. if-pan.krakow.pljmedchem.com The electron-withdrawing nature of the chlorine atom at this position is thought to enhance the molecule's interaction with biological targets. nih.gov Studies on various phenothiazine derivatives have shown that the type of substituent at C-2 can modulate activity, with the order of potency often following a specific trend. For instance, in the context of antipsychotic activity, the intensity of action has been ranked with different C-2 substituents. if-pan.krakow.pl While a trifluoromethyl (-CF3) group often confers greater potency than a chloro (-Cl) group, the presence of chlorine is still a crucial feature for substantial activity. if-pan.krakow.plnih.gov

The substituent at the N-10 position of the phenothiazine ring also plays a pivotal role in determining the pharmacological profile. scispace.comif-pan.krakow.pl In 10H-Phenothiazine, 10-acetyl-2-chloro-, this position is occupied by an acetyl group. This is in contrast to many therapeutically used phenothiazines that feature a three-carbon aliphatic chain connecting to a terminal amine. if-pan.krakow.pl The nature of the N-10 substituent governs not only the potency but also the type of biological activity observed. For example, the length and nature of the side chain are critical for antipsychotic activity, with a propyl linker being optimal for dopaminergic receptor antagonism. if-pan.krakow.pl The presence of a simple acetyl group, as in 10H-Phenothiazine, 10-acetyl-2-chloro-, suggests a different spectrum of biological activity compared to classic neuroleptic phenothiazines. Research on N-acylphenothiazines has highlighted their potential as antifungal agents. researchgate.net

| Position | Substituent | General Effect on Biological Activity |

| C-2 | -Cl (Chloro) | Enhances activity; important for antipsychotic, anti-MDR, and antifungal properties. if-pan.krakow.plresearchgate.net |

| -CF3 (Trifluoromethyl) | Often leads to higher potency compared to -Cl in antipsychotic and anti-MDR activities. if-pan.krakow.plnih.gov | |

| -H (Hydrogen) | Generally results in lower activity compared to electron-withdrawing groups. if-pan.krakow.pl | |

| N-10 | -acetyl | Associated with activities such as antifungal properties. researchgate.net |

| Aliphatic aminoalkyl chain | Crucial for neuroleptic/antipsychotic activity, with the length and nature of the chain influencing potency. if-pan.krakow.pljmedchem.com | |

| Piperazine-containing chain | Often confers high antipsychotic potency. if-pan.krakow.plnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. nih.gov For phenothiazine derivatives, QSAR models have been developed to predict various pharmacological effects, including antipsychotic efficacy and the ability to reverse multi-drug resistance (MDR). niscpr.res.inresearchgate.net These models use a range of molecular descriptors to quantify the physicochemical properties of the molecules and relate them to their biological functions.

A typical QSAR study on phenothiazines involves calculating descriptors that represent different aspects of the molecular structure, such as:

Electronic properties: (e.g., energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment) which can describe a molecule's ability to engage in electronic interactions. niscpr.res.inresearchgate.net

Hydrophobicity: (e.g., Log P) which is crucial for membrane permeability and reaching biological targets. researchgate.net

Steric or topological properties: (e.g., molecular weight, molecular volume, molar refractivity) which relate to the size and shape of the molecule and its ability to fit into a binding site. researchgate.net

For instance, a QSAR model for the anti-MDR activity of phenothiazine derivatives suggested a correlation with descriptors like ELUMO, Log P, and molecular weight. researchgate.net The negative coefficient for Log P in the derived equation indicated that an increase in lipophilicity could decrease the anti-MDR activity of the tested compounds. researchgate.net Similarly, QSAR studies on phenothiazine antipsychotics have aimed to establish a mathematical relationship between their clinical potency and various calculated parameters. niscpr.res.indocumentsdelivered.com

The general equation for a multiple linear regression (MLR) based QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the molecular descriptors and c₁, c₂, ... cₙ are their coefficients.

The predictive power of these models allows for the virtual screening and rational design of new, more potent, and selective phenothiazine analogues, including derivatives of 10H-Phenothiazine, 10-acetyl-2-chloro-. By understanding the key descriptors that drive a particular biological response, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. jmedchem.com

| QSAR Model Application | Key Molecular Descriptors | Predicted Biological Activity |

| Antipsychotic Activity | E(LUMO), logP, Binding Energy, PSA, Molecular Weight, Volume. niscpr.res.in | Clinical potency and dopamine (B1211576) receptor binding affinity. niscpr.res.in |

| Anti-Multi-Drug Resistance (MDR) | ELUMO, Log P, Molar Refractivity (MR), Molecular Volume (MV), Molecular Weight (MW). researchgate.net | Reversal of multi-drug resistance in cancer cells. researchgate.net |

| Inhibition of Hepatic Drug Metabolism | Physicochemical parameters. nih.gov | Selective inhibition of cytochrome P-450 isoforms. nih.gov |

Conformational Flexibility and Its Correlation with Biological Function

The phenothiazine ring system is not planar but exists in a folded "butterfly" conformation along the N-S axis. mdpi.com This conformational flexibility is a key determinant of its biological function, as it allows the molecule to adopt specific three-dimensional shapes required for interacting with biological targets like receptors and enzymes. nih.govjohnshopkins.edu

The degree of folding and the orientation of the substituent at the N-10 position are critical for the molecule's ability to mimic endogenous ligands, such as dopamine. nih.gov For many phenothiazine antipsychotics, the active conformation is one where the side chain at N-10 is oriented in a way that allows for optimal interaction with the dopamine receptor. nih.govjohnshopkins.edu The substituent at the C-2 position, such as the chloro group in 10H-Phenothiazine, 10-acetyl-2-chloro-, can influence this active conformation through steric and electronic interactions with the N-10 side chain. nih.gov

Potential energy calculations and molecular modeling have shown that favorable van der Waals interactions between the N-10 side chain and the C-2 substituent can stabilize a conformation that mimics dopamine, thus explaining the enhanced potency of 2-substituted phenothiazines. nih.gov The presence of the N-10 acetyl group in 10H-Phenothiazine, 10-acetyl-2-chloro- will significantly influence the conformational possibilities compared to phenothiazines with a longer, more flexible aminoalkyl side chain. This difference in conformational freedom likely directs the compound towards different biological targets than the classical antipsychotic phenothiazines. Studies on N-acyl phenothiazines have confirmed the existence of conformational enantiomers, which could play a role in their biological activity. researchgate.net

The correlation between conformational flexibility and biological function underscores the importance of 3D structure in drug design. Understanding the preferred conformations of 10H-Phenothiazine, 10-acetyl-2-chloro- and its analogues is essential for elucidating their mechanism of action and for designing new derivatives with improved activity and selectivity.

Advanced Methodologies and Research Techniques Applied to 10h Phenothiazine, 10 Acetyl 2 Chloro

Computational Drug Design and Molecular Docking Studies

Computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and elucidate their mechanisms of action. For phenothiazine (B1677639) derivatives, these methods are crucial for identifying potential molecular targets and optimizing their chemical structures for enhanced efficacy and selectivity.

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of phenothiazine research, virtual screening of databases like ZINC15 and PubChem has been employed to identify novel inhibitors for various targets. For instance, a study focusing on trypanothione (B104310) reductase (TR) from Trypanosoma cruzi screened over 2,000 phenothiazine derivatives. nih.gov This screening identified 285 compounds with a higher predicted affinity for the target enzyme than its natural ligand, with 244 of these showing selectivity for the parasite's enzyme over the human homolog. nih.gov Such studies provide a foundation for selecting specific derivatives, potentially including 10H-Phenothiazine, 10-acetyl-2-chloro-, for further experimental validation.

Ligand-based drug design, another key computational strategy, relies on the knowledge of other molecules that bind to the biological target of interest. Quantitative structure-activity relationship (QSAR) studies are a prominent example of this approach. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For phenothiazine derivatives, QSAR can predict the bioactivity of untested compounds, including their potential as anticancer or antimicrobial agents, based on their structural features. mdpi.comnih.gov

Table 1: Examples of Virtual Screening Hits for Phenothiazine Derivatives Against T. cruzi TR

| Compound ID | Predicted Affinity (kcal/mol) | Notes |

| ZINC1033681 | High | Decreased parasite growth by 20% in experimental validation. nih.gov |

| ZINC10213096 | High | Decreased parasite growth by 50% in experimental validation. nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed insights into the physical movements of atoms and molecules over time. This technique is used to study the stability of ligand-protein complexes and to characterize the interactions that hold them together. A recent study on N-substituted imidazole-phenothiazine hybrids utilized MD simulations to confirm the stable binding of a potent hybrid to the epidermal growth factor receptor (EGFR). nih.gov The simulations, running for 100 nanoseconds, showed stable binding and positive root-mean-square fluctuation (RMSF) values, indicating a stable interaction with the active site of the EGFR protein. nih.gov These types of simulations are critical for understanding how compounds like 10H-Phenothiazine, 10-acetyl-2-chloro- might interact with their biological targets at an atomic level, providing a dynamic view that complements static docking models.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum mechanical/molecular mechanical (QM/MM) methods combine the accuracy of quantum mechanics for a small, critical region of a system (e.g., the ligand and the active site of a protein) with the efficiency of molecular mechanics for the rest of the system. This hybrid approach allows for the study of chemical reactions and other electronic phenomena within a biological environment. While specific QM/MM studies on 10H-Phenothiazine, 10-acetyl-2-chloro- are not widely documented, the application of Density Functional Theory (DFT), a quantum mechanical method, has been used to study the electronic properties and antioxidant potential of other 2-(trifluoromethyl)phenothiazine (B42385) derivatives. nih.gov These studies help in understanding the fundamental chemical properties that drive the biological activity of phenothiazines.

High-Throughput Screening and Assay Development

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. This is a cornerstone of modern drug discovery and is essential for identifying hit compounds from large chemical libraries. The development of robust and specific assays is a prerequisite for any successful HTS campaign.

Development of Specific Biochemical and Cell-Based Assays

The development of specific assays is crucial for evaluating the therapeutic potential of compounds like 10H-Phenothiazine, 10-acetyl-2-chloro-. Biochemical assays are performed in a cell-free environment and are used to assess the direct interaction of a compound with its molecular target, such as an enzyme or receptor. nuvisan.comceltarys.com For phenothiazines, biochemical assays have been developed to screen for inhibitors of enzymes like farnesyltransferase (FTase) and type 2 NADH:quinone oxidoreductase (NDH-2). nih.govacs.org

Cell-based assays, on the other hand, are conducted using living cells and provide information on the physiological effects of a compound, such as cytotoxicity or the inhibition of cell proliferation. nih.govnih.gov A variety of cell-based assays are used to screen phenothiazine derivatives. For example, cytotoxicity assays using cancer cell lines like HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast cancer) have been used to evaluate the anticancer potential of phenothiazine-chalcone hybrids. nih.gov The CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a common method for assessing cytotoxicity in a high-throughput format. drugtargetreview.com Furthermore, some phenothiazinium dyes themselves have been explored as markers for cytotoxicity in live cells. nih.gov

Table 2: Examples of Assays Used for Screening Phenothiazine Derivatives

| Assay Type | Purpose | Example Application |

| Biochemical (Enzyme Inhibition) | To measure the direct inhibition of an enzyme by a compound. | Screening for farnesyltransferase inhibitors among phenothiazine hybrids. nih.gov |

| Cell-Based (Cytotoxicity) | To determine the concentration at which a compound is toxic to cells. | Evaluating the anticancer activity of phenothiazine-chalcone hybrids on HepG2 and MCF-7 cell lines. nih.gov |

| Cell-Based (Viability) | To assess the number of viable cells after compound treatment. | Using the CellTiter-Glo assay to screen for cytotoxicity of small molecules. drugtargetreview.com |

Automation and Miniaturization for Compound Screening

To handle the vast number of compounds in modern screening libraries, automation and miniaturization of assays are essential. nuvisan.com Automated systems can perform tasks such as liquid handling, plate reading, and data analysis with high precision and throughput, significantly reducing manual labor and the potential for human error. automata.techbiocompare.com The use of robotic platforms and scheduling software allows for the continuous operation of screening campaigns. biocompare.com

Advanced Analytical Chemistry Techniques

Modern analytical chemistry offers a sophisticated toolkit for the in-depth analysis of complex molecules like 10H-Phenothiazine, 10-acetyl-2-chloro-. These methods are essential for its quantification, the identification of impurities, and for studying its behavior under various stress conditions.

Chromatographic Separations (HPLC, GC-MS) for Purity and Quantification

Chromatographic techniques are fundamental in the analytical workflow for 10H-Phenothiazine, 10-acetyl-2-chloro-, providing high-resolution separation for both purity assessment and precise quantification.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of phenothiazine derivatives due to its efficiency and versatility. For 10H-Phenothiazine, 10-acetyl-2-chloro-, a stability-indicating RP-HPLC method can be developed to separate the parent compound from any potential degradation products or process-related impurities. While specific methods for this exact compound are not extensively published, methodologies for structurally similar compounds, such as other N-acyl phenothiazines and chlorinated phenothiazines, provide a strong basis for method development. google.comgoogleapis.com

A typical HPLC method would involve a C18 or C8 stationary phase, which is suitable for the separation of moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with a range of polarities. sielc.com Detection is commonly performed using a UV detector, as the phenothiazine ring system exhibits strong absorbance in the UV region, typically around 254 nm. nih.gov

Below is a hypothetical example of HPLC conditions that could be applied for the analysis of 10H-Phenothiazine, 10-acetyl-2-chloro-, based on methods for related compounds.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. 10H-Phenothiazine, 10-acetyl-2-chloro- may be amenable to GC-MS analysis, particularly for impurity profiling and the identification of volatile degradation products. The use of GC-MS has been reported for the characterization of photoproducts of 2-chloro substituted phenothiazines. nih.govresearchgate.netnih.gov

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The NIST Mass Spectrometry Data Center contains entries for related compounds like 2-Chlorophenothiazine (B30676), which can aid in the identification of degradants. nih.gov

A potential GC-MS method for the analysis of 10H-Phenothiazine, 10-acetyl-2-chloro- is outlined below.

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| MS Detector | Quadrupole |

Hyphenated Techniques for Complex Mixture Analysis

The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is invaluable for the analysis of complex mixtures containing 10H-Phenothiazine, 10-acetyl-2-chloro- and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent example. It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying unknown impurities and degradation products. The on-line electrochemical conversion of phenothiazine derivatives followed by LC-MS has been studied to investigate their oxidation pathways. researchgate.net For 10H-Phenothiazine, 10-acetyl-2-chloro-, LC-MS could be employed to elucidate the structures of metabolites or degradants formed during stability studies. The use of tandem mass spectrometry (LC-MS/MS) would provide even greater structural information through the analysis of fragment ions.

Stability Studies (Accelerated, Photochemical) (Methodology only, no specific results)

Stability studies are essential to understand how the quality of 10H-Phenothiazine, 10-acetyl-2-chloro- varies under the influence of environmental factors such as temperature, humidity, and light. These studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).

Accelerated Stability Studies:

The methodology for accelerated stability studies involves subjecting the compound to elevated temperature and humidity conditions to speed up the degradation process. A typical protocol would involve storing samples of 10H-Phenothiazine, 10-acetyl-2-chloro- under conditions such as 40°C / 75% relative humidity for a period of up to six months. At specified time points, samples are withdrawn and analyzed using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products that may have formed.

Forced Degradation Studies:

Forced degradation, or stress testing, is a critical component of stability studies. It involves exposing the compound to harsh conditions to intentionally degrade it. This helps to identify potential degradation pathways and to ensure that the analytical method is capable of separating the main compound from all potential degradants. The typical stress conditions for 10H-Phenothiazine, 10-acetyl-2-chloro- would include:

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

Photochemical Stability Studies:

The methodology for photochemical stability studies involves exposing 10H-Phenothiazine, 10-acetyl-2-chloro- to a controlled source of UV and visible light. The photodegradation of 2-chloro substituted phenothiazines has been studied by irradiating them with monochromatic light (e.g., 313 nm) in solution. nih.govresearchgate.netnih.gov A common approach is to expose the compound, both in solid form and in solution, to a light source that meets ICH Q1B guidelines for photostability testing. Samples are analyzed at specific intervals to determine the extent of degradation. The use of advanced oxidation processes, such as the photo-Fenton reaction (UV/H₂O₂/Fe³⁺), can also be explored to investigate the mineralization of the compound. researchgate.net

Future Research Directions and Translational Potential of 10h Phenothiazine, 10 Acetyl 2 Chloro

Rational Design of Novel Phenothiazine (B1677639) Derivatives with Enhanced Specificity and Potency

Future efforts will likely focus on the rational design of new molecules derived from the 10H-Phenothiazine, 10-acetyl-2-chloro- scaffold. By leveraging established structure-activity relationships (SAR) and modern computational tools, novel analogues with improved efficacy and target selectivity can be developed.

Structure-activity relationship studies are crucial for guiding the modification of the phenothiazine core to enhance pharmacological efficacy and specificity. researchgate.net For phenothiazines, substitutions at the C2 position and the N10 position of the tricyclic core are known to be critical for modulating biological activity.

Modification of the C2-Position: The presence of an electron-withdrawing group, such as the chloro group in 10H-Phenothiazine, 10-acetyl-2-chloro-, at the 2-position is generally associated with increased antipsychotic activity. slideshare.net Future research could explore the replacement of the chlorine atom with other electron-withdrawing groups (e.g., -CF₃, -CN) to potentially enhance potency or alter the activity profile towards other targets, such as cancer cells or microbial pathogens. researchgate.netnih.gov

Modification of the N10-Acetyl Group: The N10 side chain significantly influences the compound's properties. While a three-carbon chain is often optimal for neuroleptic activity, the 10-acetyl group in the subject compound offers a synthetic handle for diverse modifications. slideshare.net This acetyl group can be hydrolyzed and replaced with various alkyl or aryl chains, potentially incorporating other pharmacophores to create hybrid molecules. researchgate.net For instance, linking polyethylene (B3416737) glycol (PEG) chains has been shown to reduce toxicity and improve the antitumor activity of phenothiazine derivatives. researchgate.net Quantitative structure-activity relationship (QSAR) models can be employed to predict the activity of newly designed compounds, guiding the synthesis of more effective agents for applications like antitubercular therapy. wisdomlib.org

Complex diseases such as cancer often involve multiple signaling pathways, making multi-target drugs a valuable therapeutic strategy. nih.gov Phenothiazines are inherently multi-target agents, known to interact with a variety of receptors and proteins, including dopamine (B1211576) receptors, calmodulin (CaM), and proteins involved in multidrug resistance (MDR) like P-glycoprotein. nih.govnih.govplos.org

This polypharmacology can be strategically exploited. Future research should focus on designing hybrid molecules based on the 10H-Phenothiazine, 10-acetyl-2-chloro- scaffold. By combining it with other pharmacophores, it is possible to create single molecules that can modulate multiple disease-relevant targets simultaneously. nih.govnih.gov For example, a hybrid could be designed to both induce apoptosis in cancer cells and inhibit MDR mechanisms, potentially overcoming resistance to conventional chemotherapy. nih.govmdpi.com Such a multi-target approach could be particularly relevant for treating complex conditions like cancer, neurodegenerative disorders, and infectious diseases. researchgate.netnih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The diverse bioactivity of the phenothiazine class suggests that 10H-Phenothiazine, 10-acetyl-2-chloro- and its derivatives may have therapeutic applications beyond their historically recognized roles.

While phenothiazines are famous as antipsychotics, their potential in other areas is a burgeoning field of research. nih.govnih.gov Based on the known activities of related compounds, several emerging therapeutic areas warrant investigation for 10H-Phenothiazine, 10-acetyl-2-chloro-:

Oncology: Numerous phenothiazine derivatives exhibit significant anticancer properties by inducing apoptosis, inhibiting cell proliferation, and reversing multidrug resistance. nih.govnih.govresearchgate.net The repurposing of drugs like fluphenazine (B1673473) and chlorpromazine (B137089) for cancer therapy is an active area of study. nih.govnih.gov Systematic screening of 10H-Phenothiazine, 10-acetyl-2-chloro- against various cancer cell lines is a logical next step.

Infectious Diseases: The phenothiazine scaffold has shown promise in developing agents against various pathogens. Derivatives have been investigated as potential antitubercular, antifungal, and antibacterial agents. researchgate.netnih.govnih.gov Research into the antimicrobial potential of 10H-Phenothiazine, 10-acetyl-2-chloro- could lead to new treatments for infectious diseases, including those caused by resistant strains. news-medical.net

Photodynamic Therapy: Some phenothiazine derivatives, like methylene (B1212753) blue, are photoactive and can be used in photodynamic therapy to locally treat tumors and infections. news-medical.net Future work could explore whether the subject compound or its derivatives possess the necessary photochemical properties for such applications.